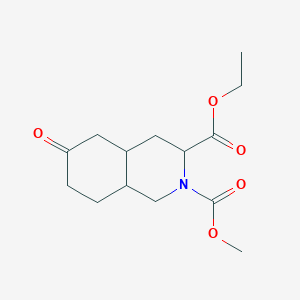

3-Ethyl 2-Methyl 6-oxooctahydroisoquinoline-2,3(1H)-dicarboxylate

Description

Properties

IUPAC Name |

3-O-ethyl 2-O-methyl 6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5/c1-3-20-13(17)12-7-10-6-11(16)5-4-9(10)8-15(12)14(18)19-2/h9-10,12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEQCUWBOVQMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2CC(=O)CCC2CN1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301164591 | |

| Record name | 3-Ethyl 2-methyl octahydro-6-oxo-2,3(1H)-isoquinolinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301164591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128073-42-7 | |

| Record name | 3-Ethyl 2-methyl octahydro-6-oxo-2,3(1H)-isoquinolinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128073-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl 2-methyl octahydro-6-oxo-2,3(1H)-isoquinolinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301164591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3(1H)-Isoquinolinedicarboxylic acid, octahydro-6-oxo-, 3-ethyl 2-methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Key Intermediates

- 3-Ethyl-4-methyl-3-pyrrolidin-2-one or related pyrrolidinone derivatives serve as key building blocks for ring formation.

- Activated esters or chloroformates (e.g., 4-nitrophenyl chloroformate) are used for selective acylation steps.

- Aminoethyl benzene sulfonamide derivatives and isocyanates are employed in subsequent functionalization steps in related isoquinoline syntheses, indicating the use of amide bond formation and urea linkages in analogous processes.

Synthetic Route Highlights

A representative synthetic route adapted from related isoquinoline and pyrrolidinone chemistry involves:

Acylation of Pyrrolidinone Derivative:

- React 3-Ethyl-4-methyl-3-pyrrolidin-2-one with an activated chloroformate (e.g., 4-nitrophenyl chloroformate) in the presence of an organic base and acid scavenger such as triethylamine.

- Solvents: Dichloromethane (preferred), ethers, or chlorinated hydrocarbons.

- Temperature: 0–35 °C, typically 12–14 hours.

- Controlled addition of chloroformate to avoid exothermicity.

-

- The acylated intermediate is reacted with 4-(2-Aminoethyl)benzene sulfonamide or similar amines.

- Solvents: Ketones (e.g., acetone), nitrites, or amides.

- Temperature: 35–80 °C, reaction time 0.5–20 hours.

-

- Reaction with trans-4-methylcyclohexyl isocyanate to form the final urea or carbamate derivatives.

- Purification involves aqueous acid/base washes, solvent removal under mild vacuum, and recrystallization from methanol and acetone.

Purification and Characterization:

- The product is isolated by filtration and dried at 50–55 °C.

- Purity is confirmed by HPLC (>99%).

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|---|

| Acylation of pyrrolidinone | 3-Ethyl-4-methyl-3-pyrrolidin-2-one + chloroformate + triethylamine | Dichloromethane (DCM) | 0–35 | 12–14 | Controlled addition to avoid exotherm |

| Amide formation | Acylated intermediate + 4-(2-Aminoethyl)benzene sulfonamide | Acetone (preferred) | 35–80 | 0.5–20 | Ketones preferred solvents |

| Final functionalization | Intermediate + trans-4-methylcyclohexyl isocyanate | Various | Ambient to 60 | 0.5–3 | Known in art, high purity product |

| Purification | Washing with aqueous acid/base, methanol, acetone | Methanol, acetone | 0–55 | 1–2 | Drying under vacuum or air oven |

Research Findings and Optimization Notes

- Use of Acid Scavengers: Triethylamine is critical to neutralize HCl generated during acylation, used in 1.5–2.2 equivalents relative to pyrrolidinone.

- Solvent Choice: Chlorinated hydrocarbons like dichloromethane provide optimal solubility and reaction control during acylation.

- Temperature Control: Stepwise temperature control during reagent addition minimizes side reactions and improves yield.

- Purity: The multi-step process yields products with >99% purity as confirmed by HPLC, indicating high selectivity and efficient purification.

- Reaction Monitoring: Reaction progress is typically monitored by TLC and HPLC to ensure completion before proceeding to the next step.

Comparative Analysis with Related Compounds

| Feature | 3-Ethyl 2-Methyl 6-oxooctahydroisoquinoline-2,3-dicarboxylate | Related Pyrrolidinone Derivatives (e.g., 3-Ethyl-4-methyl-3-pyrrolidin-2-one) |

|---|---|---|

| Core Structure | Octahydroisoquinoline bicyclic system | Pyrrolidinone ring |

| Key Functional Groups | Keto at C6, ester groups at C2 and C3 | Keto and amide functionalities |

| Synthetic Complexity | Multi-step, stereoselective | Generally fewer steps, simpler ring system |

| Purification Techniques | Multi-solvent washing, recrystallization | Similar, but often simpler |

| Typical Solvents | DCM, acetone, methanol, acetone | DCM, ethers, ketones |

| Reaction Temperatures | 0–80 °C | 0–35 °C |

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 2-Methyl 6-oxooctahydroisoquinoline-2,3(1H)-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxo groups or to modify existing functional groups.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with different chemical and physical properties.

Scientific Research Applications

3-Ethyl 2-Methyl 6-oxooctahydroisoquinoline-2,3(1H)-dicarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Ethyl 2-Methyl 6-oxooctahydroisoquinoline-2,3(1H)-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Core Saturation and Rigidity

The octahydroisoquinoline backbone in the target compound confers full saturation, enhancing stability but reducing π-electron conjugation compared to dihydro analogs (e.g., CAS 298209-94-6). This may limit aromatic interactions in biological systems but improve metabolic resistance .

Substituent Effects

- 6-Oxo vs. 6-Hydroxy (CAS 134388-98-0): The ketone group increases electrophilicity, making the compound more reactive toward nucleophiles. In contrast, the hydroxyl analog may participate in hydrogen bonding, influencing solubility and receptor binding .

- Ester Groups: The ethyl and methyl esters balance lipophilicity and hydrolysis rates. Bulkier esters (e.g., tert-butyl in CAS 298209-94-6) reduce solubility but enhance steric protection against enzymatic degradation .

Comparison with Dihydroisoquinolines

Compounds like 6d (Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate) exhibit partial unsaturation, enabling π-stacking interactions. Methoxy groups in 6d enhance bioavailability, while the target compound’s ketone may favor specific enzyme inhibition .

Biological Activity

3-Ethyl 2-Methyl 6-oxooctahydroisoquinoline-2,3(1H)-dicarboxylate (C14H21NO5) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H21NO5

- Molecular Weight : 285.33 g/mol

- CAS Number : 128073-42-7

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its effects on various biological systems. Key areas of investigation include:

- Antimicrobial Activity : Studies have shown that derivatives of isoquinoline compounds exhibit significant antimicrobial properties. The dicarboxylate moiety may enhance solubility and bioavailability, contributing to these effects.

- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, which can be attributed to their ability to scavenge free radicals and reduce oxidative stress in cells.

- Neuroprotective Effects : Isoquinoline derivatives are known for their neuroprotective properties. Preliminary studies suggest that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents.

The mechanisms underlying the biological activities of this compound are not fully elucidated; however, several hypotheses exist based on related compounds:

- Enzyme Inhibition : Some isoquinoline derivatives act as inhibitors of specific enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.

Data Table: Biological Activities and Findings

Case Studies

-

Antimicrobial Study :

A study evaluated the antimicrobial efficacy of various isoquinoline derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent. -

Neuroprotective Effects :

In a cellular model of neurotoxicity induced by glutamate, treatment with the compound resulted in a marked decrease in cell death compared to untreated controls. This suggests that it may offer protective benefits in neurodegenerative conditions. -

Antioxidant Assessment :

The antioxidant capacity was measured using DPPH radical scavenging assays. The compound demonstrated a dose-dependent reduction in DPPH radical concentration, indicating strong antioxidant potential.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-Ethyl 2-Methyl 6-oxooctahydroisoquinoline-2,3(1H)-dicarboxylate, and how can experimental design minimize trial-and-error approaches?

- Answer : Synthesis should follow iterative optimization using statistical design of experiments (DoE). For example, fractional factorial designs can identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) while reducing the number of trials. Computational tools like quantum chemical calculations (e.g., density functional theory) predict reaction pathways, narrowing experimental conditions . Purification methods such as recrystallization (e.g., using dimethylformamide as in ) or chromatography should be validated via TLC/HPLC.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound, and how should data interpretation be standardized?

- Answer : Use a combination of ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., ester carbonyl signals at ~168–170 ppm), IR spectroscopy for carbonyl (1700–1750 cm⁻¹) and amine stretches, and mass spectrometry (ESI-MS) for molecular ion validation. Elemental analysis ensures purity (>98%). Standardize data by cross-referencing with literature (e.g., NMR shifts in ) and using internal standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Adhere to institutional Chemical Hygiene Plans (e.g., ). Conduct a 100%-score safety exam covering PPE (gloves, goggles), spill management, and waste disposal. For inhalation/contact risks (common with esters), use fume hoods and emergency showers. Reference Safety Data Sheets (SDS) for toxicity data, though none are classified as hazardous in .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations and machine learning improve reaction yield and selectivity for this compound?

- Answer : Combine reaction path search algorithms (e.g., artificial force-induced reaction) with transition-state analysis to identify energetically favorable pathways . Machine learning models trained on experimental datasets (e.g., solvent effects, catalyst performance) predict optimal conditions. Validate predictions via microreactor trials (e.g., flow chemistry) to test scalability .

Q. What strategies resolve contradictions between computational predictions and experimental outcomes in synthesizing or modifying this compound?

- Answer : Implement a feedback loop:

- Use ab initio molecular dynamics to simulate solvent effects or steric hindrance overlooked in static calculations.

- Re-analyze experimental outliers via heteroscedasticity tests (e.g., Levene’s test) to distinguish systematic vs. random errors.

- Cross-validate with alternative characterization (e.g., X-ray crystallography if NMR data is ambiguous) .

Q. How can reactor design and process engineering enhance the scalability of reactions involving this compound?

- Answer : Optimize reactor parameters (residence time, mixing efficiency) using computational fluid dynamics (CFD) . For exothermic reactions, employ jacketed reactors with PID-controlled cooling. Membrane separation (: RDF2050104) or continuous-flow systems improve purity by isolating intermediates. Pilot-scale trials should adhere to CRDC subclass RDF2050112 (reaction fundamentals and reactor design) .

Q. What methodologies are recommended for evaluating the bioactivity of derivatives of this compound, particularly antimicrobial or enzyme-inhibitory effects?

- Answer : Follow Clinical and Laboratory Standards Institute (CLSI) guidelines for minimum inhibitory concentration (MIC) assays (). Use microbroth dilution (5000–4.8 µg/mL range) against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans). Include controls (amikacin, fluconazole) and validate via triplicate trials. For enzyme inhibition, use fluorometric assays (e.g., NADH-coupled detection).

Methodological Tables

Table 1 : Key Computational Tools for Reaction Optimization

| Tool Type | Application Example | Reference |

|---|---|---|

| Quantum Chemical DFT | Transition-state energy calculation | |

| Machine Learning (ML) | Solvent selection prediction | |

| CFD Simulation | Reactor mixing efficiency optimization |

Table 2 : Bioactivity Assay Parameters (Adapted from )

| Parameter | Bacteria | Fungi |

|---|---|---|

| Inoculum Concentration | 5 × 10⁵ cfu/mL | 5 × 10³ cfu/mL |

| Incubation Time | 18–20 h (35°C) | 46–50 h (35°C) |

| Reference Antibiotic | Amikacin | Fluconazole |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.